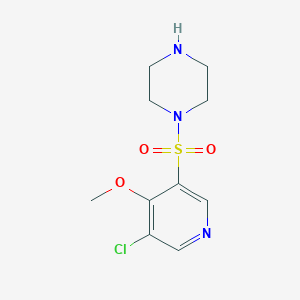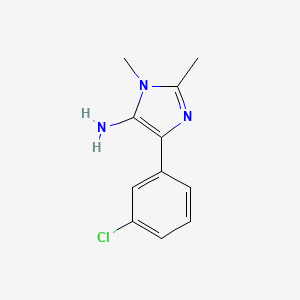![molecular formula C14H15NO2S B11805112 4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid is a complex organic compound that features a benzothiazole ring fused to a cyclohexane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid typically involves the formation of the benzothiazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions in the presence of sodium bromide as an electrolyte and brominating agent . The reaction is carried out in isopropyl alcohol at room temperature, resulting in the formation of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs multi-step synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to be efficient and scalable, suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for diseases like tuberculosis.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial and anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid is unique due to its combination of the benzothiazole ring with a cyclohexane carboxylic acid moiety. This structure provides enhanced stability and specific interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H15NO2S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,9-10H,5-8H2,(H,16,17) |
Clé InChI |
RGKFZKCIVRPBMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=NC3=CC=CC=C3S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)



![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)


![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
